molecular formula C21H14FN3O3 B11463826 7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11463826
M. Wt: 375.4 g/mol
InChI Key: GWWBKHSCGCQTAK-UHFFFAOYSA-N
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Description

7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrolo ring, and substituted with cyanophenyl and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolo intermediates, followed by their fusion and subsequent substitution with cyanophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitrile group yields an amine .

Scientific Research Applications

7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C21H14FN3O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-(4-cyanophenyl)-1-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H14FN3O3/c22-14-2-1-3-15(8-14)25-11-17(21(27)28)19-20(25)16(9-18(26)24-19)13-6-4-12(10-23)5-7-13/h1-8,11,16H,9H2,(H,24,26)(H,27,28)

InChI Key

GWWBKHSCGCQTAK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)C#N

Origin of Product

United States

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